
2,2-Dimethyl-N-(1-phenylethyl)pent-4-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-N-(1-phenylethyl)pent-4-enamide is an organic compound with the molecular formula C15H21NO It is characterized by a pentenamide backbone with a phenylethyl group and two methyl groups attached to the second carbon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-N-(1-phenylethyl)pent-4-enamide typically involves the reaction of 2,2-dimethylpent-4-enoyl chloride with 1-phenylethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2,2-Dimethyl-N-(1-phenylethyl)pent-4-enamide can undergo various types of chemical reactions, including:
Oxidation: The double bond in the pentenamide backbone can be oxidized to form epoxides or diols.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenylethyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the phenylethyl group.
科学的研究の応用
2,2-Dimethyl-N-(1-phenylethyl)pent-4-enamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,2-Dimethyl-N-(1-phenylethyl)pent-4-enamide involves its interaction with specific molecular targets and pathways. The phenylethyl group can interact with aromatic residues in proteins, while the amide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
2,2-Dimethylpent-4-enamide: Lacks the phenylethyl group, resulting in different chemical and biological properties.
N-(1-Phenylethyl)pent-4-enamide: Lacks the two methyl groups, affecting its steric and electronic properties.
2,2-Dimethyl-N-(1-phenylethyl)butanamide: Has a shorter carbon chain, influencing its reactivity and applications.
Uniqueness
2,2-Dimethyl-N-(1-phenylethyl)pent-4-enamide is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of both the phenylethyl group and the two methyl groups distinguishes it from other similar compounds and contributes to its versatility in various applications.
特性
CAS番号 |
647027-62-1 |
|---|---|
分子式 |
C15H21NO |
分子量 |
231.33 g/mol |
IUPAC名 |
2,2-dimethyl-N-(1-phenylethyl)pent-4-enamide |
InChI |
InChI=1S/C15H21NO/c1-5-11-15(3,4)14(17)16-12(2)13-9-7-6-8-10-13/h5-10,12H,1,11H2,2-4H3,(H,16,17) |
InChIキー |
LISKXGXHEJZDFU-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=CC=C1)NC(=O)C(C)(C)CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Thieno[3,2-b]thiophene, 2-[2,2'-bithiophen]-5-yl-](/img/structure/B12586803.png)
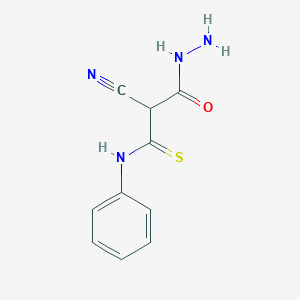
![5-Chloro-2-hydroxy-N-{2-[4-(2-phenylethoxy)phenyl]ethyl}benzamide](/img/structure/B12586815.png)
![Morpholine, 3-[3-(5-isoxazolyl)-2-propynyl]-](/img/structure/B12586823.png)
![(5Z,9E)-10-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxypentyl]cyclopentyl]deca-5,9-dienoic acid](/img/structure/B12586828.png)
![2,9-Bis[3,5-bis(trifluoromethyl)phenyl]-1,10-phenanthroline](/img/structure/B12586830.png)
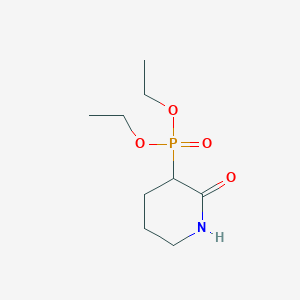
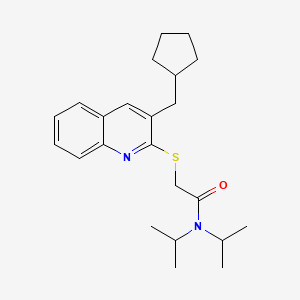
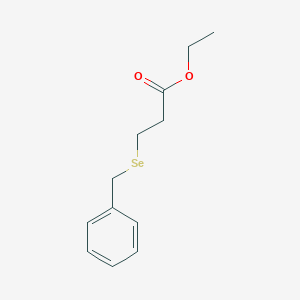
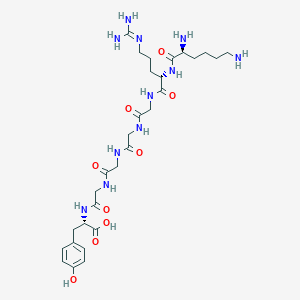
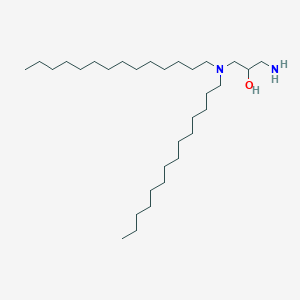
![Dichloro(phenyl)[3-(2,2,3,3-tetrafluoropropoxy)propyl]silane](/img/structure/B12586863.png)

![2,2'-[(2-Amino-5-nitro-1,4-phenylene)bis(oxy)]di(ethan-1-ol)](/img/structure/B12586873.png)
